molecular formula C10H8ClNO3 B8406266 Methyl 5-chlorooxindole-3-carboxylate

Methyl 5-chlorooxindole-3-carboxylate

Cat. No.: B8406266
M. Wt: 225.63 g/mol
InChI Key: DVCXNMYDKBBZLO-UHFFFAOYSA-N
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Description

Methyl 5-chlorooxindole-3-carboxylate (CAS: 172595-67-4) is a heterocyclic organic compound featuring an oxindole core substituted with a chlorine atom at the 5-position and a methyl ester group at the 3-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and anti-inflammatory agents . Its reactivity is influenced by the electron-withdrawing chlorine atom and the ester group, which modulate solubility and metabolic stability.

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

methyl 5-chloro-2-oxo-1,3-dihydroindole-3-carboxylate

InChI

InChI=1S/C10H8ClNO3/c1-15-10(14)8-6-4-5(11)2-3-7(6)12-9(8)13/h2-4,8H,1H3,(H,12,13)

InChI Key

DVCXNMYDKBBZLO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2=C(C=CC(=C2)Cl)NC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Similarity and Substituent Positioning

The compound’s structural analogs are differentiated by substituent positions, functional groups, or core heterocycles. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Methyl 5-Chlorooxindole-3-Carboxylate with Analogs
Compound Name CAS Number Substituent Positions Functional Groups Similarity Score Key Properties/Applications
Methyl 5-chloro-1H-indole-3-carboxylate 172595-67-4 5-Cl, 3-COOCH3 Oxindole, methyl ester 0.86 Intermediate in kinase inhibitors
Methyl 5-chloro-1H-indole-6-carboxylate 1245643-61-1 5-Cl, 6-COOCH3 Indole, methyl ester 0.70 Altered solubility; limited bioactivity
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 7-Cl, 3-CH3, 2-COOH Indole, carboxylic acid - Higher acidity; potential API precursor
3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 72509-76-3 Dihydropyridine core Dichlorophenyl, dual esters 0.89 Calcium channel modulation

Impact of Substituent Position on Reactivity

  • Chlorine Position : Moving the chlorine from the 5-position (as in this compound) to the 6-position (Methyl 5-chloro-1H-indole-6-carboxylate) reduces similarity (0.70 vs. 0.86) and alters electronic distribution, affecting binding affinity in biological targets .
  • Ester vs. Carboxylic Acid : Replacing the 3-methyl ester with a carboxylic acid (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) increases polarity and acidity, impacting bioavailability and metabolic pathways .

Core Heterocycle Variations

  • Oxindole vs. Dihydropyridine : Compounds like 3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (similarity 0.89) exhibit distinct pharmacological profiles due to their dihydropyridine core, which is associated with calcium channel modulation rather than kinase inhibition .

Physicochemical Properties

  • Solubility : Methyl esters (e.g., this compound) generally exhibit lower water solubility compared to carboxylic acids (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) but better membrane permeability .
  • Stability : Methyl esters are prone to hydrolysis under basic conditions, whereas dihydropyridine derivatives may show redox sensitivity .

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